

Application Notes and Protocols for SM-164 in Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **SM-164**, a bivalent Smac mimetic, in various xenograft models. The protocols are based on established research to guide the design and execution of preclinical in vivo studies.

Introduction

SM-164 is a potent, cell-permeable, non-peptide small molecule that functions as an antagonist of the X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2). By mimicking the endogenous mitochondrial protein Smac/DIABLO, **SM-164** promotes apoptosis in cancer cells. Its bivalent nature allows for high-affinity binding to IAP proteins, leading to their degradation and subsequent activation of caspases.[1][2][3] This document outlines the established dosages, administration routes, and experimental protocols for utilizing **SM-164** in xenograft models to evaluate its anti-tumor efficacy.

Mechanism of Action: IAP Inhibition

SM-164's primary mechanism involves the inhibition of IAP proteins, which are often overexpressed in cancer cells and contribute to therapeutic resistance.

• cIAP1/2 Degradation: SM-164 induces the rapid degradation of cIAP1 and cIAP2.[4][5]



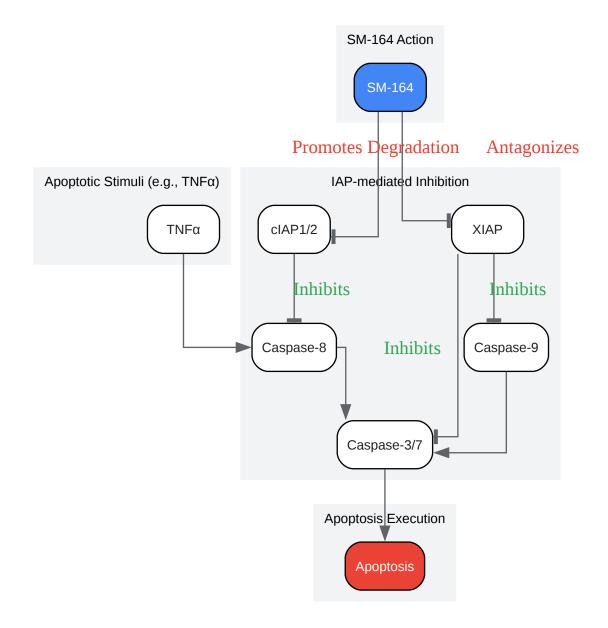




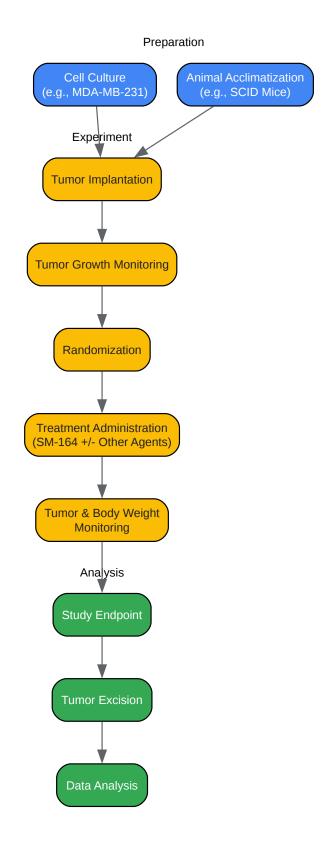
- XIAP Antagonism: It efficiently antagonizes XIAP, relieving its inhibition of caspases-3, -7, and -9.
- Caspase Activation: By removing the IAP-mediated blockade, **SM-164** facilitates the activation of the caspase cascade, leading to apoptosis.

The following diagram illustrates the signaling pathway affected by SM-164.









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